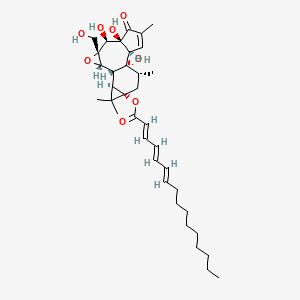
2,6-Bis(aminomethyl)pyridinetetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(aminomethyl)pyridinetetraacetate is a heterocyclic organic compound with the molecular formula C15H19N3O8 and a molecular weight of 369.33 g/mol . It is known for its complex structure, which includes a pyridine ring substituted with aminomethyl and carboxymethyl groups. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(aminomethyl)pyridinetetraacetate typically involves the reaction of pyridine derivatives with aminomethyl and carboxymethyl reagents. One common method includes the use of glycine derivatives in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
化学反应分析
Types of Reactions
2,6-Bis(aminomethyl)pyridinetetraacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its chemical properties.
Substitution: The aminomethyl and carboxymethyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to a variety of derivatives with different functional groups .
科学研究应用
2,6-Bis(aminomethyl)pyridinetetraacetate has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It is used in the production of advanced materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of 2,6-Bis(aminomethyl)pyridinetetraacetate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved often include coordination chemistry mechanisms, where the compound acts as a ligand to stabilize metal ions in specific oxidation states .
相似化合物的比较
Similar Compounds
Some compounds similar to 2,6-Bis(aminomethyl)pyridinetetraacetate include:
2,6-Bis(aminomethyl)pyridine: Lacks the carboxymethyl groups, making it less versatile in forming stable complexes.
2,6-Diaminopyridine: Similar structure but lacks the aminomethyl and carboxymethyl groups, limiting its applications in coordination chemistry.
Uniqueness
What sets this compound apart from similar compounds is its ability to form highly stable complexes with metal ions due to the presence of both aminomethyl and carboxymethyl groups. This makes it particularly useful in applications requiring stable metal-ligand interactions .
属性
CAS 编号 |
53793-56-9 |
|---|---|
分子式 |
C15H19N3O8 |
分子量 |
369.33 g/mol |
IUPAC 名称 |
2-[[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H19N3O8/c19-12(20)6-17(7-13(21)22)4-10-2-1-3-11(16-10)5-18(8-14(23)24)9-15(25)26/h1-3H,4-9H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI 键 |
GGLAGENYOZKOMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |
规范 SMILES |
C1=CC(=NC(=C1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |
同义词 |
2,6-bis(aminomethyl)pyridinetetraacetate PBMNTA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B1232489.png)

![(4R,4aS,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1232492.png)
![3-methylbutyl (1S,5R,7R)-4-oxo-3-(thiophen-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate](/img/structure/B1232495.png)
![(3S,3'aR,8'aS,8'bS)-5-ethyl-2'-(phenylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B1232496.png)
![[(1S,2R,4S,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1232497.png)




![[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate](/img/structure/B1232507.png)
